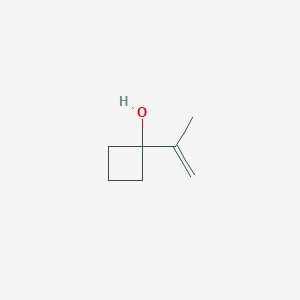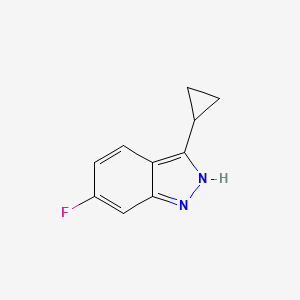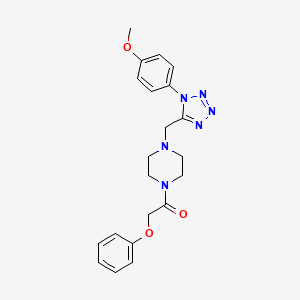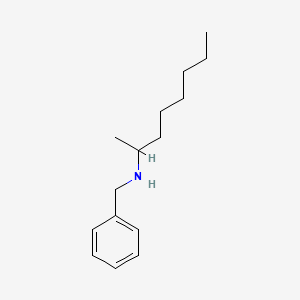
Benzyl(octan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl(octan-2-yl)amine is a compound with the molecular formula C15H25N . It is used in various applications, including in the field of pharmaceuticals .
Synthesis Analysis
The synthesis of Benzyl(octan-2-yl)amine can be achieved through several methods. One such method involves the use of palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Another method involves the use of a highly active Mn (I) pincer catalyst that enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Molecular Structure Analysis
The molecular structure of Benzyl(octan-2-yl)amine consists of a benzyl group attached to an octan-2-yl group through an amine linkage .Chemical Reactions Analysis
Benzyl(octan-2-yl)amine can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed carbonylative aminohomologation reactions . It can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Benzyl(octan-2-yl)amine is a liquid at room temperature . Its molecular weight is 219.37 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Crystallographic Analysis and Structural Determination
Benzyl(octan-2-yl)amine derivatives have been synthesized and analyzed using single crystal X-ray diffraction to unambiguously establish their relative configurations. This method has proven vital in determining the stereochemistry of complex organic compounds, such as benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate and its related compounds, which are linked by a series of hydrogen bonds in their crystal structures, demonstrating the application of benzyl(octan-2-yl)amine derivatives in advanced material science and stereochemical analysis (Christensen et al., 2011).
Corrosion Inhibition
Research has shown that certain benzyl(octan-2-yl)amine derivatives serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, with their efficiency increasing alongside inhibitor concentration. The presence of functional groups on the benzene ring of these derivatives significantly influences their inhibitory effectiveness, suggesting their potential use in industrial applications to protect metal surfaces against corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Diversity-Oriented Synthesis
Benzyl(octan-2-yl)amine derivatives play a crucial role in the diversity-oriented synthesis of biologically active compounds. Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds using benzyl(octan-2-yl)amine derivatives. These libraries are instrumental in drug discovery, showcasing the derivatives' significance in medicinal chemistry and pharmacology (Qin et al., 2017).
Catalytic Applications
The catalytic properties of benzyl(octan-2-yl)amine derivatives have been explored in various reactions. For instance, iron-catalyzed direct amination of benzyl alcohols to produce benzylamines demonstrates the versatility of these compounds in catalysis. This methodology facilitates the synthesis of secondary and tertiary benzylamines, highlighting the potential of benzyl(octan-2-yl)amine derivatives in sustainable chemical processes and the synthesis of pharmaceutically relevant molecules (Yan, Feringa, & Barta, 2016).
Photoredox Catalysis
In the field of photoredox catalysis, benzyl(octan-2-yl)amine derivatives have been utilized in the synthesis of 2,4,6-trisubstituted pyridines using Eosin Y as a photoredox catalyst. This process underscores the role of benzyl(octan-2-yl)amine derivatives in enabling the construction of complex nitrogen-containing heterocycles under mild conditions, which are crucial in pharmaceuticals and agrochemicals (Rohokale, Koenig, & Dhavale, 2016).
properties
IUPAC Name |
N-benzyloctan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14,16H,3-5,7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZBDKMLKMMQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(octan-2-yl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

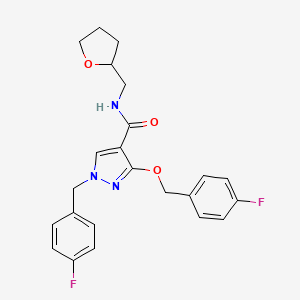

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)
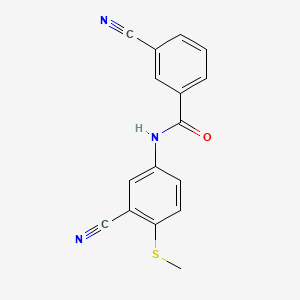
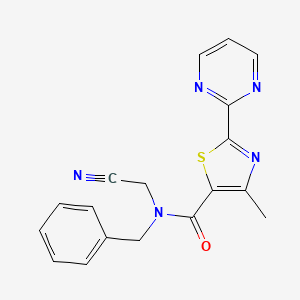
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649871.png)
![N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)
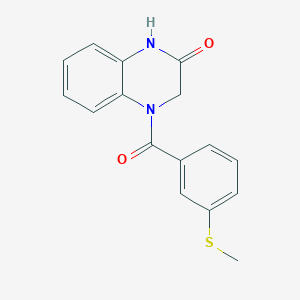
![2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2649876.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2649877.png)
![N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2649878.png)
